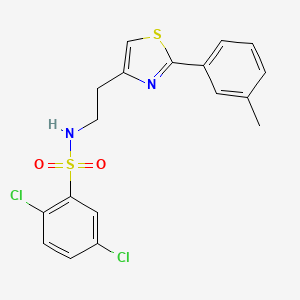

2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2S2/c1-12-3-2-4-13(9-12)18-22-15(11-25-18)7-8-21-26(23,24)17-10-14(19)5-6-16(17)20/h2-6,9-11,21H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQJJLQANCGQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, they can act as antioxidants, neutralizing harmful free radicals in the body. They can also exhibit analgesic and anti-inflammatory activities, potentially by inhibiting the production of certain chemicals in the body that cause inflammation and pain.

Biochemical Pathways

These could include pathways involved in inflammation, pain perception, microbial growth, and potentially even cancer progression.

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may be well-absorbed and distributed in the body, but further studies are needed to confirm this.

Biological Activity

2,5-Dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Sulfonamide group: Known for its antibacterial properties.

- Thiazole ring: Contributes to the compound's biological activity.

- Chlorine substituents: Potentially enhance the compound's reactivity and binding affinity.

Molecular Formula: C17H16Cl2N2O2S

Molecular Weight: 413.3 g/mol

The biological activity of 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets in microbial cells and cancerous tissues. The thiazole moiety is known to interact with various enzymes and receptors, modulating their activity.

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, studies have shown:

- Effectiveness against Gram-positive and Gram-negative bacteria: The compound demonstrates low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity.

- Mechanism of action against bacterial topoisomerases: Similar compounds have been shown to inhibit bacterial topoisomerase IV without affecting human topoisomerases, suggesting a selective action that minimizes toxicity to human cells .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.9 | |

| Escherichia coli | 15.6 | |

| Pseudomonas aeruginosa | 31.2 |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies: In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values suggest potent activity, comparable to established chemotherapeutics.

- Mechanism of Action: The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest, likely due to interference with DNA replication processes .

Case Studies

-

Antibacterial Efficacy Study:

A study assessed the antibacterial activity of a series of thiazole derivatives, including this compound. Results showed that it effectively inhibited the growth of multiple bacterial strains with promising MIC values, making it a candidate for further development as an antibacterial agent . -

Anticancer Activity Assessment:

In a comparative study involving several thiazole derivatives, this compound was found to exhibit significant cytotoxicity against cancer cell lines with an IC50 value lower than that of doxorubicin in some cases. Molecular dynamics simulations suggested that it interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.